N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide
Description
This compound is a synthetic acetamide derivative featuring two distinct heterocyclic moieties: a 1,2-thiazolidin-2-yl ring (sulfone-substituted at the 1-position) and a 3-oxo-2,3-dihydro-1H-isoindol-1-yl group. Its synthesis likely involves condensation of appropriately substituted thiazolidinone and isoindolinone precursors, as seen in analogous routes for related compounds .
Properties
Molecular Formula |
C19H19N3O4S |
|---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-1,2-dihydroisoindol-1-yl)acetamide |
InChI |
InChI=1S/C19H19N3O4S/c23-18(12-17-15-4-1-2-5-16(15)19(24)21-17)20-13-6-8-14(9-7-13)22-10-3-11-27(22,25)26/h1-2,4-9,17H,3,10-12H2,(H,20,23)(H,21,24) |
InChI Key |
QBXFGOQURKLUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CC3C4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidine ring, followed by the introduction of the isoindoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of thiazolidine derivatives as anticancer agents. Thiazolidin-4-one scaffolds have shown significant anticancer properties through various mechanisms, including:
- Inhibition of Tyrosine Kinases : Compounds similar to N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide have been evaluated for their ability to inhibit multi-target tyrosine kinases. For instance, certain thiazolidinones demonstrated potent inhibitory activity against c-Met and Src kinases with IC50 values in the nanomolar range .
Antibacterial Properties
Thiazolidine derivatives have also been investigated for their antibacterial activity. Studies indicate that compounds with thiazolidine rings exhibit significant inhibition against bacterial biofilms, particularly those formed by Staphylococcus aureus and Pseudomonas aeruginosa. For example:
| Compound | Biofilm Inhibition (%) | MIC (µg/mL) |
|---|---|---|
| Compound A | 61.34% | 125.4 |
| Compound B | 62.69% | 162.1 |
| Compound C | 56.74% | 157.9 |
These results suggest that this compound could be a valuable candidate for further development as an antibacterial agent .
Case Study 1: Anticancer Screening
A study published in 2023 screened a library of compounds for anticancer activity against various cell lines using multicellular spheroids as models. Among the tested compounds, those structurally related to N-[4-(1,1-dioxido-1,2-thiazolidin-2-y)]phenyl derivatives showed promising anti-proliferative effects with IC50 values significantly lower than standard chemotherapy agents .
Case Study 2: Antibiofilm Activity
Another study focused on the antibiofilm properties of thiazolidine derivatives against clinically relevant strains of bacteria. The results indicated that specific substitutions on the thiazolidine ring could enhance biofilm inhibition by over 50%, suggesting a structure–activity relationship that could be exploited in drug development .
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring and isoindoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and synthetic parallels between the target compound and related derivatives:
*Calculated based on molecular formula.
Key Observations :
The 1,1-dioxido-thiazolidin-2-yl moiety contrasts with ’s 2-thioxo-thiazolidinone, which may alter redox properties and hydrogen-bonding capacity .
Synthetic Strategies: Thiazolidinone rings are commonly synthesized via cyclocondensation of thiols with imines or aldehydes (e.g., ), while isoindolinones often derive from phthalic anhydride and amines (e.g., ) . The acetamide linker in the target compound suggests a modular design, enabling diversification of aryl/heteroaryl substituents for structure-activity relationship (SAR) studies .
Hydrogen-Bonding and Crystallography: The sulfone and carbonyl groups in the target compound likely participate in hydrogen-bonding networks, influencing crystal packing and solubility. Similar patterns are observed in benzothiazole derivatives () and isoindolinone analogs . SHELX software () is widely used for resolving such structures, emphasizing the importance of crystallographic data in comparing molecular conformations .
Research Findings and Implications
- Bioactivity Potential: While direct data for the target compound are lacking, structurally related thiazolidinones (e.g., ) exhibit antimicrobial and anti-inflammatory properties. The isoindolinone moiety may further enhance target selectivity, as seen in kinase inhibitors .
- Synthetic Challenges : The incorporation of multiple sulfone and carbonyl groups necessitates careful optimization of reaction conditions (e.g., acidic vs. basic media) to avoid side reactions .
- Computational Insights: Molecular docking or dynamics studies could elucidate how the isoindolinone-thiazolidinone hybrid interacts with biological targets compared to simpler analogs.
Biological Activity
N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 1302038-59-0 |
| Molecular Formula | C19H23N5O3S |
| Molecular Weight | 401.5 g/mol |
The presence of the thiazolidine moiety is significant as it is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing thiazolidine rings. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. In particular:
- IC50 Values : Compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to 6.0 µg/mL against colon carcinoma and other cancer types .
- Mechanism of Action : The mechanism often involves the inhibition of key proteins involved in cell proliferation and survival pathways, such as Bcl-2 .
Antiviral Activity
There is also emerging evidence supporting the antiviral properties of compounds related to this structure. For example:
- Activity Against Viruses : Studies indicate that certain thiazolidine derivatives exhibit activity against viruses such as HSV and FCoV. The antiviral efficacy is attributed to their ability to disrupt viral replication processes .
Anti-inflammatory Effects
The compound's thiazolidine structure may also confer anti-inflammatory properties:
- Inhibition of Inflammatory Pathways : Research has shown that thiazolidine derivatives can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory responses .
Case Study 1: Cytotoxicity in Cancer Cells
A study evaluated the cytotoxic effects of a series of thiazolidine derivatives on HCT-15 colon carcinoma cells. The results indicated that compounds with electron-donating groups on the phenyl ring significantly enhanced cytotoxicity, suggesting structure-activity relationships that could be exploited for drug development .
Case Study 2: Antiviral Screening
Another investigation assessed the antiviral activity of thiazolidine-based compounds against various viral strains. The study found that specific modifications in the molecular structure led to increased potency against HSV and other viruses, highlighting the potential for developing antiviral therapies based on these compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
